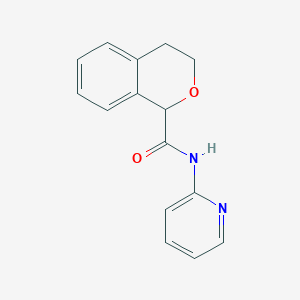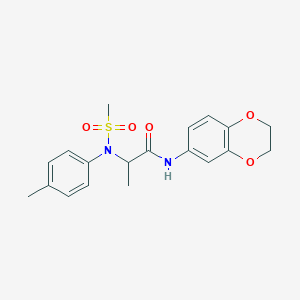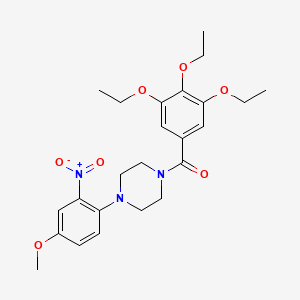![molecular formula C16H16ClFN2O4S B4167441 N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
Descripción general
Descripción
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, commonly referred to as CFMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry. CFMSA is a sulfonamide-based compound that contains an amino acid derivative, alaninamide, and two aromatic rings, one of which is substituted with a chloro-methoxy group and the other with a fluorophenylsulfonyl group.
Mecanismo De Acción
The mechanism of action of CFMSA is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme, thereby inhibiting its activity. CFMSA has been shown to exhibit competitive inhibition against carbonic anhydrase and non-competitive inhibition against cathepsin K and MMP-13.
Biochemical and Physiological Effects:
CFMSA has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, cathepsin K, and MMP-13, which are involved in various disease pathways such as osteoporosis, cancer, and arthritis. CFMSA has also been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. However, the biochemical and physiological effects of CFMSA are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMSA has several advantages for use in lab experiments, including its high potency and selectivity against target enzymes, its ability to inhibit multiple enzymes involved in disease pathways, and its potential as a lead compound for drug discovery. However, CFMSA also has some limitations, including its complex synthesis method, its potential toxicity, and the lack of understanding of its biochemical and physiological effects.
Direcciones Futuras
Future research on CFMSA should focus on further elucidating its mechanism of action and biochemical and physiological effects, as well as investigating its potential applications in other disease pathways. Additionally, the synthesis of CFMSA could be optimized to improve its yield and reduce its toxicity. CFMSA could also be used as a lead compound for the development of more potent and selective inhibitors of target enzymes.
Aplicaciones Científicas De Investigación
CFMSA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, cathepsin K, and matrix metalloproteinase-13 (MMP-13), which are involved in various disease pathways such as osteoporosis, cancer, and arthritis. CFMSA has also been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c1-10(20-25(22,23)13-6-3-11(18)4-7-13)16(21)19-12-5-8-15(24-2)14(17)9-12/h3-10,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJAYZXFPRJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4167359.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4167373.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4167374.png)
![4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)-N-(2-phenylethyl)benzamide](/img/structure/B4167376.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4167379.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4167383.png)



![5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4167437.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![2-(4-allyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![1-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone dihydrochloride](/img/structure/B4167467.png)
![N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167470.png)